molecular formula C10H6N2O B6357222 5-Formyl-1H-indole-2-carbonitrile CAS No. 2092729-43-4

5-Formyl-1H-indole-2-carbonitrile

Cat. No. B6357222
CAS RN: 2092729-43-4
M. Wt: 170.17 g/mol
InChI Key: HQJFSQKBJZSLRN-UHFFFAOYSA-N
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Description

“5-Formyl-1H-indole-2-carbonitrile” is a chemical compound with the IUPAC name 5-formyl-4-methyl-1H-indole-2-carbonitrile . It is a solid at room temperature and is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for “5-Formyl-1H-indole-2-carbonitrile” is 1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3 . This indicates that the compound has a molecular weight of 184.2 .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a main role in cell biology and have various biologically vital properties .


Physical And Chemical Properties Analysis

“5-Formyl-1H-indole-2-carbonitrile” is a solid at room temperature . It has a molecular weight of 184.2 and an InChI code of 1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3 .

Scientific Research Applications

Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles

The compound is used in the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction . This process involves the reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .

Preparation of Benzoyl Indoles

5-formyl-1H-indole-2-carbonitrile is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles . These compounds have various applications in medicinal chemistry.

Synthesis of PPARα/γ Dual Agonists

This compound is used in the preparation of novel PPARα/γ dual agonists . These agonists have potential applications in the treatment of metabolic syndrome and insulin-dependent diabetes mellitus (IDDM).

Synthesis of Dihydroisoquinolines

It is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction . Dihydroisoquinolines are important compounds in medicinal chemistry due to their wide range of biological activities.

Preparation of Indolecarboxamide Derivatives

5-formyl-1H-indole-2-carbonitrile is used as a reactant for the preparation of indolecarboxamide derivatives . These derivatives have shown potential as antitumor agents.

Synthesis of Tryptophan Dioxygenase Inhibitors

The compound is used in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators.

Preparation of Antifungal Agents

It is used as a reactant for the enantioselective preparation of antifungal agents . These agents are important in the treatment of various fungal infections.

8. Synthesis of Indole- and 7-azaindole-1,3-dicarboxamide Hydroxyethylamine Inhibitors 5-formyl-1H-indole-2-carbonitrile is used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors . These inhibitors are used in the treatment of Alzheimer’s disease by inhibiting the BACE-1 enzyme.

Safety and Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P261, P280, P304, P305, P338, P340, P351, P405 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5-formyl-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-9-4-8-3-7(6-13)1-2-10(8)12-9/h1-4,6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJFSQKBJZSLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=C(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-formyl-1H-indole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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